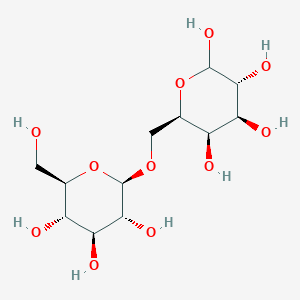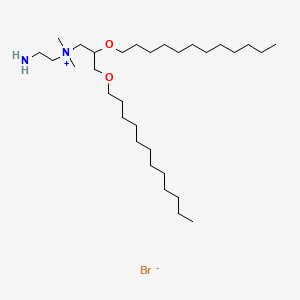
Gap-dlrie
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GAP-DLRIE: is a cationic lipid compound known for its high transfection efficiency and low cytotoxicity. It is primarily used in gene delivery systems due to its ability to form lipoplexes with nucleic acids, facilitating their entry into cells. The compound consists of two hydrophobic chains attached to a quaternary ammonium moiety via a polar dioxy-propyl group, creating a central glycerol backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of GAP-DLRIE involves the reaction of (+)-3-(dimethylamino)-1,2-propanediol with hexane-triturated sodium hydride in anhydrous tetrahydrofuran. The reaction mixture is heated to reflux, resulting in the formation of this compound .
Industrial Production Methods: : Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: : GAP-DLRIE primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to different oxidized or reduced forms of this compound .
Aplicaciones Científicas De Investigación
GAP-DLRIE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in gene delivery systems for transfection of nucleic acids into cells.
Medicine: Investigated for its potential in gene therapy and drug delivery.
Industry: Utilized in the production of specialized lipoplexes for various applications
Mecanismo De Acción
GAP-DLRIE exerts its effects by forming lipoplexes with nucleic acids, which facilitate their entry into cells. The quaternary ammonium group interacts with the negatively charged nucleic acids, while the hydrophobic chains help in the fusion with cellular membranes. This process enhances the delivery of genetic material into the target cells, leading to the expression of the desired genes .
Comparación Con Compuestos Similares
GAP-DLRIE is compared with other cationic lipids such as DMRIE, DOTAP, and DOSPA. While all these compounds are used for gene delivery, this compound stands out due to its higher transfection efficiency and lower cytotoxicity. The unique structure of this compound, with its specific hydrophobic chains and quaternary ammonium group, contributes to its superior performance .
Similar Compounds
DMRIE: Known for its effectiveness in transfecting a variety of tumor types.
DOTAP: Commonly used in gene delivery but has higher cytotoxicity.
DOSPA: Another cationic lipid with good transfection efficiency but less effective than this compound.
This compound’s unique combination of high transfection efficiency and low cytotoxicity makes it a valuable compound in the field of gene delivery and therapeutic applications.
Propiedades
Fórmula molecular |
C31H67BrN2O2 |
|---|---|
Peso molecular |
579.8 g/mol |
Nombre IUPAC |
2-aminoethyl-(2,3-didodecoxypropyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C31H67N2O2.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-33(3,4)26-25-32)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31H,5-30,32H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
NJTZSUMVWHONTH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOCC(C[N+](C)(C)CCN)OCCCCCCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)


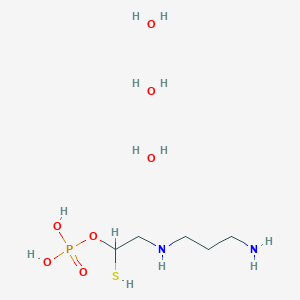
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)
![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,21,23,26,28(40),30,32,35-heptadecaene](/img/structure/B11933069.png)

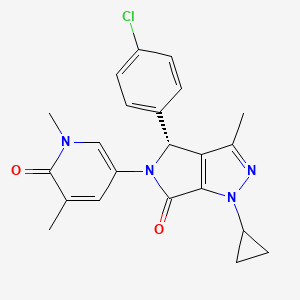
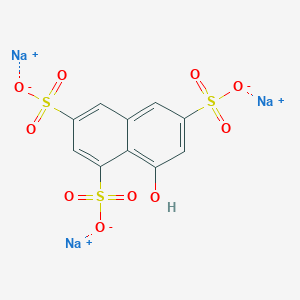

![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)

